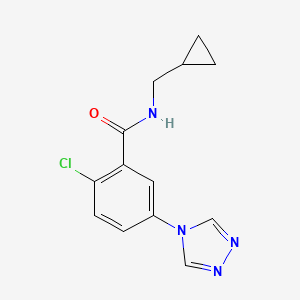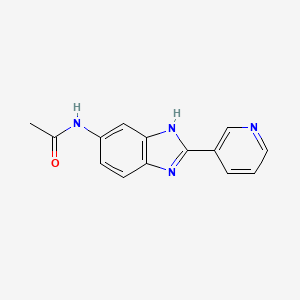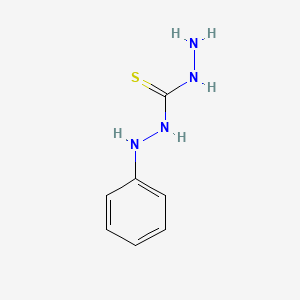
3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine is an organic compound belonging to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This specific compound is characterized by the presence of two phenoxymethyl groups attached to the tetrazine ring at the 3 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles or amidines under controlled conditions. One common method includes the cyclization of dihydrazides with orthoesters or orthoformates in the presence of an acid catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine N-oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Tetrazine N-oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazines depending on the nucleophile used.
科学的研究の応用
3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes with unique properties.
作用機序
The mechanism of action of 3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The tetrazine ring’s ability to undergo redox reactions and form stable complexes with metal ions plays a crucial role in its biological activity. The phenoxymethyl groups may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3,6-Bis(benzimidazol-1-yl)pyridazine
- 3,6-Bis(imidazol-1-yl)pyridazine
- 3,6-Bis(4-aminophenoxy)benzonorbornane
Uniqueness
3,6-Bis(phenoxymethyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of phenoxymethyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other tetrazine derivatives. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
3,6-bis(phenoxymethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H14N4O2/c1-3-7-13(8-4-1)21-11-15-17-19-16(20-18-15)12-22-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChIキー |
WHRYTVJJRXMCDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N=N2)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12169424.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169442.png)


![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)butanamide](/img/structure/B12169451.png)
![Carbamic acid, [4-[[2-[[(2-furanylmethyl)amino]carbonyl]-1-piperidinyl]sulfonyl]phenyl]-, methyl ester](/img/structure/B12169457.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B12169459.png)
![5-bromo-N-[1-(cyclobutylcarbonyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B12169460.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12169481.png)
![N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)


![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B12169496.png)
